(R)-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride
Description
(R)-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a methoxy group at the 3-position and an ethanamine moiety at the 2-position. Pyridine derivatives are widely utilized in medicinal chemistry as intermediates or bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions . The methoxy group may contribute to solubility and binding interactions, distinguishing it from analogs with alternative substituents.
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-7(11-2)4-3-5-10-8;/h3-6H,9H2,1-2H3;1H |
InChI Key |
CJMXESJTAJGWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine.
Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a series of reactions, including alkylation and amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of ®-1-(3-Hydroxypyridin-2-yl)ethanamine.
Reduction: Formation of ®-1-(3-Methoxypiperidin-2-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable for various applications, including the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy group and ethanamine side chain play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between (R)-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride and its analogs:
*Calculated based on molecular formulas.
Substituent Effects on Functionality
- Methoxy vs. Methyl : The methoxy group in the target compound offers hydrogen-bonding capability, whereas the methyl group in (R)-1-(3-Methylpyridin-2-yl)ethanamine diHCl contributes to hydrophobic interactions .
- Fluoro vs.
- Pyridine vs. Benzene : Pyridine-based analogs (e.g., target compound) can engage in π-stacking and lone-pair interactions, unlike benzene derivatives like (R)-1-(2,3-Difluorophenyl)ethanamine HCl, which rely solely on hydrophobic and halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
